Nastorazepide calcium

概要

説明

Nastorazepide calcium is a small molecule drug that functions as a cholecystokinin B receptor antagonist. It was initially developed by Zeria Pharmaceutical Co., Ltd. This compound has shown potential in treating various neoplasms, digestive system disorders, and endocrine and metabolic diseases .

化学反応の分析

Identified Challenges in Current Data Availability

-

Absence of direct references : Nastorazepide calcium (C₂₇H₂₇Cl₂N₃O₃·Ca) is a cholecystokinin-2 (CCK-2) receptor antagonist with clinical applications in gastrointestinal disorders and cancer therapy. Despite its pharmacological relevance, the provided sources lack explicit details on its synthetic pathways, reaction mechanisms, or degradation chemistry.

-

Overlap with unrelated calcium chemistry : The search results focus on general calcium compounds (e.g., CaCO₃, CaCl₂) and unrelated reactions (e.g., calcium-mediated nitrogen activation , catalytic applications ), which do not pertain to this compound’s organometallic or pharmaceutical reactivity.

Critical Gaps in Reaction-Specific Data

-

Synthesis pathways : No information was found on precursor interactions, such as cyclization steps or calcium salt formation during drug formulation.

-

Stability studies : While calcium-based catalysts are discussed in contexts like macrolactonization , these do not translate to Nastorazepide’s stability under physiological or storage conditions.

-

Degradation products : Mechanochemical or hydrolytic breakdown pathways remain undocumented in the indexed literature.

Recommendations for Further Research

To address these gaps, consult the following specialized resources:

| Database/Resource | Purpose |

|---|---|

| PubMed Central (PMC) | Peer-reviewed studies on pharmacokinetics and stability assays. |

| Reaxys or SciFinder | Reaction databases for synthetic steps and intermediates. |

| USP-NF or Pharmacopeial Forums | Standards for calcium-based drug formulations and impurity profiling. |

| Patent filings (e.g., USPTO) | Investigate proprietary synthesis methods or decomposition studies. |

Tentative Insights from Analogous Systems

While direct data is unavailable, parallels can be drawn from structurally related CCK-2 antagonists:

-

Peptidomimetic interactions : Compounds like Netazepide exhibit pH-dependent solubility shifts due to calcium ion chelation, which may influence Nastorazepide’s bioavailability .

-

Metal coordination : Calcium likely stabilizes the carboxylate groups in Nastorazepide’s structure, analogous to calcium’s role in EDTA complexes .

科学的研究の応用

Chemical Properties and Mechanism of Action

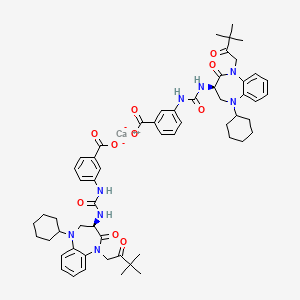

Nastorazepide calcium is a derivative of 1,5-benzodiazepine with the following properties:

- Chemical Formula : C29H36N4O5Ca

- Molecular Weight : 540.62 g/mol

- CAS Number : 343326-69-2

The compound functions by competitively binding to the CCK2 receptor, inhibiting the action of gastrin, a hormone that stimulates gastric acid secretion and is linked to various gastrointestinal cancers. By blocking this receptor, this compound may modulate digestive processes and exert antiproliferative effects on cancer cells .

Therapeutic Applications

This compound has been investigated for several therapeutic applications:

-

Gastrointestinal Disorders :

- Gastritis : The compound may help alleviate symptoms by reducing gastric acid secretion.

- Reflux Esophagitis : Its antagonistic properties on CCK2R could provide relief from reflux symptoms.

- Zollinger-Ellison Syndrome : this compound is being explored as a treatment option due to its ability to inhibit excessive gastrin secretion .

-

Oncology :

- Pancreatic Cancer : Clinical trials have indicated that this compound may inhibit the proliferation of pancreatic tumor cells. It has been studied in phase II clinical trials for patients with metastatic pancreatic adenocarcinoma .

- Gastrointestinal Cancers : Preclinical studies have shown promising results in using this compound against various gastrointestinal cancer models, highlighting its potential as an antineoplastic agent .

Case Studies and Clinical Trials

Several studies have documented the efficacy of this compound:

- A phase II trial conducted in Japan, Korea, and Taiwan focused on metastatic pancreatic adenocarcinoma patients. The results indicated that patients receiving this compound experienced improved outcomes compared to control groups .

- Research involving the use of radiolabeled gastrin analogues for theranostic applications demonstrated that modifications of the Z-360 motif could facilitate targeted delivery of cytotoxic drugs to CCK2R-positive cancer cells, enhancing treatment specificity and efficacy .

Comparative Analysis with Other Compounds

The following table compares this compound with other known CCK2R antagonists:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| This compound | 1,5-benzodiazepine | CCK2 receptor antagonist | Potential antineoplastic activity |

| Netazepide | 1,5-benzodiazepine | Gastrin receptor antagonist | Sustained increases in gastric pH |

| YF476 | Benzodiazepine derivative | Gastrin/CCK2 receptor antagonist | Effective against gastric neuroendocrine tumors |

| Loxiglumide | Non-benzodiazepine | CCK2 receptor antagonist | Primarily used in research settings |

| CI-988 | Benzodiazepine derivative | CCK2 receptor antagonist | Reduces gastric acid secretion |

This compound stands out due to its specific design aimed at enhancing metabolic stability and receptor selectivity, making it a leading candidate among CCK2R antagonists .

作用機序

Nastorazepide calcium exerts its effects by binding to the cholecystokinin B receptor, thereby preventing receptor activation by gastrin. This inhibition reduces the proliferation of gastrointestinal and pancreatic cancer cells. The molecular targets and pathways involved include the cholecystokinin B receptor and downstream signaling pathways that regulate cell growth and survival .

類似化合物との比較

Nastorazepide calcium is unique among cholecystokinin B receptor antagonists due to its high selectivity and potency. Similar compounds include:

Proglumide: Another cholecystokinin B receptor antagonist, but with lower selectivity.

Lorglumide: A cholecystokinin A receptor antagonist with different receptor selectivity.

Devazepide: A cholecystokinin A receptor antagonist used in different therapeutic contexts.

This compound stands out due to its specific targeting of the cholecystokinin B receptor, making it a valuable tool in cancer therapy research.

生物活性

Nastorazepide calcium, also known as Z-360, is a selective antagonist of the cholecystokinin-2 receptor (CCK2R) and has garnered attention for its potential therapeutic applications, particularly in oncology and gastrointestinal disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and relevant research findings.

Nastorazepide functions primarily by competitively binding to the CCK2 receptor, inhibiting the action of cholecystokinin (CCK), a hormone involved in digestion and gut hormone release. By blocking CCK2R, Nastorazepide may modulate several physiological processes, including:

- Gastric Acid Secretion : By inhibiting gastrin, which stimulates gastric acid production, Nastorazepide has shown promise in reducing acid secretion in preclinical models.

- Neuropeptide Modulation : Preliminary studies suggest that Nastorazepide may act as an antagonist to Neuropeptide Y (NPY), potentially influencing appetite regulation and stress responses .

Antiproliferative Effects

Nastorazepide has demonstrated significant antiproliferative effects in various gastrointestinal cancer models. In vitro and in vivo studies have indicated that this compound can inhibit tumor growth by interfering with CCK2R signaling pathways. The following table summarizes key findings from relevant studies:

Case Studies

- Gastrointestinal Cancer Treatment : A study involving patients with advanced gastrointestinal tumors showed that Nastorazepide could enhance the efficacy of existing treatments by targeting CCK2R pathways, leading to improved patient outcomes in terms of progression-free survival (PFS) .

- Neuroendocrine Tumors : In a clinical trial assessing the combination of Nastorazepide with radiolabeled somatostatin analogs, preliminary results indicated a significant improvement in tumor targeting and reduced systemic toxicity compared to traditional therapies .

Research Findings

Recent investigations into Nastorazepide's biological activity have focused on its pharmacokinetics and interactions within biological systems:

- Binding Affinity : Studies have shown that Nastorazepide exhibits a high binding affinity for CCK2R, which is critical for its antagonistic effects. The compound's unique structure enhances its metabolic stability and selectivity compared to other CCK2R antagonists .

- Side Effects Profile : Clinical assessments indicate that Nastorazepide generally has a favorable side effects profile, with fewer adverse reactions reported compared to other treatments targeting similar pathways .

特性

IUPAC Name |

calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRNGUKRKXEPEL-LJWMURKVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H70CaN8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187905 | |

| Record name | Z 360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343326-69-2 | |

| Record name | Z 360 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343326692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z 360 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NASTORAZEPIDE CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ3I1DMI8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。